2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole
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Overview
Description
The compound “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is similar to the one you’re asking about . It has a molecular weight of 248.28 and is a solid in its physical form . Another related compound is “4-Methyl-1-piperazinecarbonyl chloride hydrochloride” which has a molecular weight of 199.08 .
Molecular Structure Analysis
The InChI code for “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is 1S/C13H16N2O3/c1-14-6-8-15 (9-7-14)12 (16)10-4-2-3-5-11 (10)13 (17)18/h2-5H,6-9H2,1H3, (H,17,18)
.
Physical and Chemical Properties Analysis
The physical form of “2-(4-methylpiperazine-1-carbonyl)benzoic acid” is solid . For a related compound, “4-Methyl-1-piperazinecarbonyl chloride hydrochloride”, it is recommended to dissolve approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution for analysis .
Scientific Research Applications
Synthetic Dye Development Isoindole-based compounds are also central to the development of new dyes. Research into the acylation reactions of isoindole structures has led to the creation of novel cyanine dyes, which are important for various industrial applications, including the production of textiles and inks. These synthetic efforts highlight the versatility of isoindole derivatives in producing a wide range of colors and properties for commercial and artistic use (Voitenko et al., 2004).
Environmental Purification Isoindole derivatives have been investigated for their capacity to bind and remove pollutants from natural waters, contributing to environmental purification strategies. The adsorption properties of these compounds make them suitable for filtering and removing organic contaminants from water, aiding in the treatment of wastewater and the provision of clean drinking water. This research is crucial for addressing global water pollution and ensuring access to safe water resources (Reemtsma et al., 2010).
Analytical Chemistry In analytical chemistry, derivatives of 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole have been employed as derivatization agents for the sensitive detection of primary amines, including amino acids and peptides. These applications are essential for biochemical research, clinical diagnostics, and the pharmaceutical industry, where accurate and sensitive detection methods are necessary for the analysis of complex biological samples (Liu et al., 1991).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMNUTUQCLJRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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